molecular formula C14H9NO2 B6375581 3-Cyano-5-(2-formylphenyl)phenol, 95% CAS No. 1261931-41-2

3-Cyano-5-(2-formylphenyl)phenol, 95%

Cat. No. B6375581
CAS RN: 1261931-41-2
M. Wt: 223.23 g/mol
InChI Key: MEDFENGPBJLKQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-(2-formylphenyl)phenol, 95% (3C5FPP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline solid with a melting point of 127-128°C and a boiling point of 230-232°C. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of polymers and other materials. 3C5FPP is a versatile compound that has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

3-Cyano-5-(2-formylphenyl)phenol, 95% has a variety of mechanisms of action, depending on the application. In medicinal chemistry, it is used to synthesize amides, esters, and other derivatives. These compounds act as agonists or antagonists of various receptors in the body, which can lead to a variety of effects. In biochemistry, 3-Cyano-5-(2-formylphenyl)phenol, 95% has been used in the synthesis of enzymes and other proteins. These proteins can act as catalysts for biochemical reactions, or they can bind to other molecules in the body and regulate their activity. In pharmacology, 3-Cyano-5-(2-formylphenyl)phenol, 95% has been used to study the pharmacological properties of drugs. These drugs can act as agonists or antagonists of various receptors in the body, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cyano-5-(2-formylphenyl)phenol, 95% depend on the application. In medicinal chemistry, it is used to synthesize amides, esters, and other derivatives. These compounds act as agonists or antagonists of various receptors in the body, leading to a variety of effects. In biochemistry, 3-Cyano-5-(2-formylphenyl)phenol, 95% has been used in the synthesis of enzymes and other proteins. These proteins can act as catalysts for biochemical reactions, or they can bind to other molecules in the body and regulate their activity. In pharmacology, 3-Cyano-5-(2-formylphenyl)phenol, 95% has been used to study the pharmacological properties of drugs. These drugs can act as agonists or antagonists of various receptors in the body, leading to a variety of effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Cyano-5-(2-formylphenyl)phenol, 95% for laboratory experiments include its low cost, its high purity, and its availability in a variety of forms. Its low cost makes it a popular choice for laboratory experiments, while its high purity ensures that the results of the experiments are accurate and reproducible. 3-Cyano-5-(2-formylphenyl)phenol, 95% is also available in a variety of forms, including powder, liquid, and solid. This makes it easy to use in a variety of experiments.
The main limitation of 3-Cyano-5-(2-formylphenyl)phenol, 95% is that it is a hazardous substance and must be handled with care. It is highly flammable and must be kept away from heat and flame. It should also be stored in a cool, dry place and away from direct sunlight.

Future Directions

1. Further research into the synthesis of 3-Cyano-5-(2-formylphenyl)phenol, 95% and its derivatives, such as amides, esters, and other derivatives.
2. Further research into the biochemical and physiological effects of 3-Cyano-5-(2-formylphenyl)phenol, 95% and its derivatives.
3. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
4. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the synthesis of polymers and other materials.
5. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the development of new drugs and treatments.
6. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the synthesis of enzymes and other proteins.
7. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the study of the pharmacological properties of drugs.
8. Further research into the safety and toxicity of 3-Cyano-5-(2-formylphenyl)phenol, 95% and its derivatives.
9. Further research into the environmental impact of 3-Cyano-5-(2-formylphenyl)phenol, 95% and its derivatives.
10. Further research into the use of 3-Cyano-5-(2-formylphenyl)phenol, 95% in the development of new materials.

Synthesis Methods

3-Cyano-5-(2-formylphenyl)phenol, 95% can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Wittig reaction. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the addition of a nucleophile to an activated double bond. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt.

Scientific Research Applications

3-Cyano-5-(2-formylphenyl)phenol, 95% has been used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of polymers and other materials. In medicinal chemistry, 3-Cyano-5-(2-formylphenyl)phenol, 95% has been used to synthesize a variety of compounds, including amides, esters, and other derivatives. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In pharmacology, it has been used to study the pharmacological properties of drugs.

properties

IUPAC Name

3-(2-formylphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFENGPBJLKQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684641
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(2-formylphenyl)phenol

CAS RN

1261931-41-2
Record name 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.